molecular formula C22H22FN3O3 B2951961 ethyl 2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)acetate CAS No. 890642-38-3

ethyl 2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)acetate

Cat. No.: B2951961
CAS No.: 890642-38-3
M. Wt: 395.434
InChI Key: ILFSIVQOFDIOLO-UHFFFAOYSA-N
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Description

Ethyl 2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrrolidinone ring, and a benzodiazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)acetate typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. For example, the synthesis might involve the use of commercially available starting materials such as 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as cooling, stirring, and vacuum drying to obtain the target product with a high yield .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as nitric acid for oxidation reactions , and reducing agents for reduction reactions. Substitution reactions may involve the use of halogenating agents or other electrophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Ethyl 2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)acetate has several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential therapeutic effects and interactions with biological targets . Additionally, the compound’s unique structure makes it a valuable tool for studying molecular interactions and mechanisms of action.

Mechanism of Action

The mechanism of action of ethyl 2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist at certain receptors, modulating their activity and resulting in various biological effects . The compound’s structure allows it to bind to specific sites on target molecules, influencing their function and activity.

Comparison with Similar Compounds

Ethyl 2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)acetate can be compared with other similar compounds, such as indole derivatives and other fluorophenyl-containing compounds . These compounds share some structural similarities but may differ in their specific functional groups and overall properties. The unique combination of a fluorophenyl group, a pyrrolidinone ring, and a benzodiazole moiety in this compound sets it apart from other similar compounds, providing distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[2-[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3/c1-2-29-21(28)14-26-19-6-4-3-5-18(19)24-22(26)16-11-20(27)25(13-16)12-15-7-9-17(23)10-8-15/h3-10,16H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILFSIVQOFDIOLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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